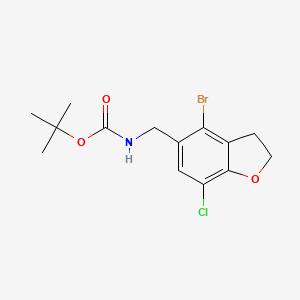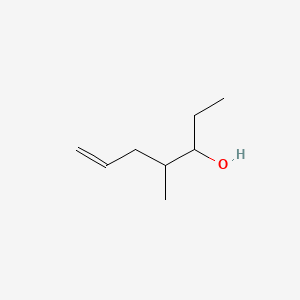
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is a chemical compound belonging to the quinolinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Material: The synthesis often begins with a substituted aniline or a related aromatic compound.
Cyclization: The key step involves cyclization to form the quinolinone core structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide.
Methylation: Methyl groups at the 1st and 3rd positions can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce various functionalized quinolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinolinone: The parent compound without substitutions.
7-Chloro-2(1H)-Quinolinone: Lacks the hydroxyl and methyl groups.
4-Hydroxy-2(1H)-Quinolinone: Lacks the chlorine and methyl groups.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine, hydroxyl, and methyl groups can enhance its interactions with molecular targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
53207-42-4 |
|---|---|
Fórmula molecular |
C11H10ClNO2 |
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
7-chloro-4-hydroxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-6-10(14)8-4-3-7(12)5-9(8)13(2)11(6)15/h3-5,14H,1-2H3 |
Clave InChI |
DLTYPIRNMDYYMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C(C=C2)Cl)N(C1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)

![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)
![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)

![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)








